

Head-to-head studies of Radiprodil versus standard-of-care anticonvulsants

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Compound of Interest

Compound Name: *Regelidine*

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Comparative Analysis of Radiprodil and Standard-of-Care Anticonvulsants

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the investigational drug Radiprodil against current standard-of-care anticonvulsants for specific epilepsy subtypes. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of Radiprodil's potential. This comparison is based on available preclinical and clinical data.

Overview of Radiprodil

Radiprodil is an investigational drug that acts as a selective negative allosteric modulator of the GluN2B (formerly known as NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] By modulating the activity of this specific receptor subunit, Radiprodil is being explored for its potential to control excessive brain activity that leads to seizures, particularly in conditions where GluN2B subunit dysfunction is implicated.[2] It is currently under investigation for the treatment of Infantile Spasm Syndrome (ISS) and GRIN-related disorders.[2]

Preclinical Efficacy

Radiprodil has demonstrated anticonvulsant effects in various preclinical models of seizures. The following tables summarize the available quantitative data from these studies, alongside

data for standard-of-care anticonvulsants where comparable models were used.

Audiogenic Seizure Model (Mouse)

This model assesses the ability of a compound to protect against seizures induced by a high-intensity sound.

Compound	Species	Efficacy Endpoint	ED ₅₀ / Effective Dose	Citation
Radiprodil	Mouse	Protection against generalized clonic convulsions	2.1 mg/kg	[3]
Vigabatrin	Rat (audiogenically kindled)	Suppression of clonic convulsions	100-200 mg/kg (i.p.)	[4]
Corticosteroids (Dexamethasone)	Mouse (WSP)	Increased latency to tonic hindlimb extension (reversed aminoglutethimide effect)	Not a direct protection model	

Note: Direct head-to-head preclinical studies are limited. The data presented for standard-of-care drugs are from studies that may have different experimental conditions.

Pentylenetetrazol (PTZ)-Induced Seizure Model (Rat/Mouse)

The PTZ model is used to evaluate a compound's potential to prevent chemically induced generalized seizures.

Compound	Species	Efficacy Endpoint	Effective Dose	Citation
Radiprodil	Rat (PN12)	Complete abolishment of tonic seizures	10 mg/kg	
Vigabatrin	Mouse	Inhibition of clonic seizures (after 7 days of administration)	125 mg/kg	
Prednisolone	Animal Model	Less severe seizures compared to saline group	1 mg/kg and 5 mg/kg	

Clinical Efficacy

Radiprodil has undergone early-phase clinical trials for Infantile Spasm Syndrome and GRIN-related disorders. The following sections compare its performance with the established first-line treatments for these conditions.

Infantile Spasm Syndrome (ISS)

ISS is a severe epileptic encephalopathy of infancy. Standard-of-care typically involves hormonal therapy (ACTH or corticosteroids) or vigabatrin.

Treatment	Study Population	Efficacy Endpoint	Seizure Reduction/Cessation Rate	Citation
Radiprodil	3 infants with ISS resistant to vigabatrin and prednisolone	Spasm frequency reduction	1 infant became spasm-free; 2 showed clinical improvement	
Vigabatrin	20 infants with ISS	Complete control of spasms	60%	
20 infants with ISS	≥50% reduction in seizure frequency	90% (60% complete control + 30% partial reduction)		
Prednisolone (very high dose)	27 children with ISS	Complete response (absence of spasms and hypsarrhythmia)	63%	
Prednisolone (high dose, vigabatrin-refractory)	45 children with ISS	Complete electroclinical response at 2 weeks	77.8%	

GRIN-Related Disorders

GRIN-related disorders are a group of rare genetic conditions resulting from mutations in the genes encoding NMDA receptor subunits. Treatment is often challenging and tailored to the individual. Radiprodil is being investigated as a targeted therapy for gain-of-function mutations.

Treatment	Study Population	Efficacy Endpoint	Seizure Reduction Rate	Citation
Radiprodil	8 participants with gain-of-function GRIN variants and regular seizures	Median reduction in seizure frequency	86%	
8 participants with gain-of-function GRIN variants and regular seizures	≥90% reduction in seizures	43%		
Standard-of-Care Anticonvulsants	N/A	N/A	Treatment is empirical and varies. No specific drug has demonstrated consistent efficacy across all GRIN disorders.	

Experimental Protocols

Audiogenic Seizure Induction in Mice

This protocol is a standard method for evaluating anticonvulsant activity against reflex seizures.

- **Animal Model:** Genetically susceptible mouse strains (e.g., DBA/2) or mice sensitized through acoustic priming are used.
- **Apparatus:** A sound-attenuated chamber equipped with a high-frequency sound source (e.g., a bell or speaker) capable of producing a stimulus of 100-120 dB.
- **Procedure:**

- Mice are placed individually into the chamber and allowed a brief acclimatization period.
- A high-intensity acoustic stimulus is presented for a fixed duration (e.g., 60 seconds).
- Seizure responses are observed and scored based on a predefined scale, typically including stages of wild running, clonic seizures, tonic seizures, and respiratory arrest.
- Data Analysis: The incidence and severity of seizures, as well as the latency to different seizure stages, are recorded. For drug studies, the dose that protects 50% of the animals from a specific seizure component (ED₅₀) is often calculated.

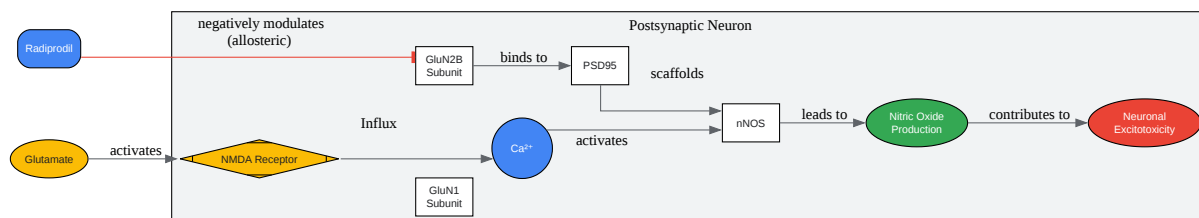
Pentylentetrazol (PTZ)-Induced Seizure Induction in Rats

This protocol is a widely used model for screening compounds for activity against generalized seizures.

- Animal Model: Wistar or Sprague-Dawley rats are commonly used.
- Drug Administration: Pentylentetrazol (PTZ), a GABA-A receptor antagonist, is dissolved in saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
- Procedure:
 - A sub-convulsive or convulsive dose of PTZ is administered to the animals. A common protocol involves an initial dose followed by subsequent doses if seizures do not occur.
 - Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures.
 - Seizure activity is scored using a standardized scale, such as the Racine scale, which grades seizures from mild myoclonic jerks to generalized tonic-clonic seizures with loss of posture.
- Data Analysis: The primary endpoints are the latency to the first seizure and the seizure severity score. In drug screening, the ability of a test compound to prevent or reduce the severity of PTZ-induced seizures is evaluated.

Visualizations

Signaling Pathway of Radiprodil



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Caption: Mechanism of action of Radiprodil on the GluN2B subunit of the NMDA receptor.

Experimental Workflow for Preclinical Anticonvulsant Testing



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Caption: Generalized workflow for preclinical anticonvulsant efficacy studies.

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